(3Z)-2-Amino-4-(1H-indol-5-yl)buta-1,3-diene-1,1,3-tricarbonitrile
(3Z)-2-Amino-4-(1H-indol-5-yl)buta-1,3-diene-1,1,3-tricarbonitrile
2-amino-4-(1H-indol-5-yl)buta-1,3-diene-1,1,3-tricarbonitrile is a member of indoles.
Brand Name:
Vulcanchem
CAS No.:
134036-53-6
VCID:
VC0176268
InChI:
InChI=1S/C15H9N5/c16-7-12(15(19)13(8-17)9-18)6-10-1-2-14-11(5-10)3-4-20-14/h1-6,20H,19H2/b12-6+
SMILES:
C1=CC2=C(C=CN2)C=C1C=C(C#N)C(=C(C#N)C#N)N
Molecular Formula:
C15H9N5
Molecular Weight:
259.27 g/mol
(3Z)-2-Amino-4-(1H-indol-5-yl)buta-1,3-diene-1,1,3-tricarbonitrile
CAS No.: 134036-53-6
Main Products
VCID: VC0176268
Molecular Formula: C15H9N5
Molecular Weight: 259.27 g/mol
CAS No. | 134036-53-6 |
---|---|
Product Name | (3Z)-2-Amino-4-(1H-indol-5-yl)buta-1,3-diene-1,1,3-tricarbonitrile |
Molecular Formula | C15H9N5 |
Molecular Weight | 259.27 g/mol |
IUPAC Name | (3Z)-2-amino-4-(1H-indol-5-yl)buta-1,3-diene-1,1,3-tricarbonitrile |
Standard InChI | InChI=1S/C15H9N5/c16-7-12(15(19)13(8-17)9-18)6-10-1-2-14-11(5-10)3-4-20-14/h1-6,20H,19H2/b12-6+ |
Standard InChIKey | CMMDWEJTQUTCKG-WUXMJOGZSA-N |
Isomeric SMILES | C1=CC2=C(C=CN2)C=C1/C=C(\C#N)/C(=C(C#N)C#N)N |
SMILES | C1=CC2=C(C=CN2)C=C1C=C(C#N)C(=C(C#N)C#N)N |
Canonical SMILES | C1=CC2=C(C=CN2)C=C1C=C(C#N)C(=C(C#N)C#N)N |
Appearance | Assay:≥95% (cis/trans mixture)A crystalline solid |
Description | 2-amino-4-(1H-indol-5-yl)buta-1,3-diene-1,1,3-tricarbonitrile is a member of indoles. |
Synonyms | 3-amino-4-(1H-indol-5-ylmethylene)-2-pentenetricarbonitrile |
PubChem Compound | 5328748 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume